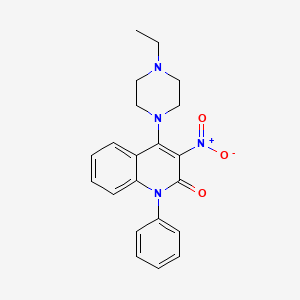

4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-(4-Ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a quinolin-2(1H)-one derivative featuring a nitro group at position 3, a phenyl group at position 1, and a 4-ethylpiperazinyl moiety at position 2. The ethylpiperazine substituent likely enhances solubility and modulates receptor binding, while the nitro group may influence electronic properties and stability.

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-2-22-12-14-23(15-13-22)19-17-10-6-7-11-18(17)24(16-8-4-3-5-9-16)21(26)20(19)25(27)28/h3-11H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUOAQLKBOGOTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

Introduction of Ethylpiperazine Moiety: The final step involves the substitution of the piperazine ring with an ethyl group, which can be achieved through nucleophilic substitution reactions using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The ethylpiperazine moiety can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Reduction: 4-(4-ethylpiperazin-1-yl)-3-amino-1-phenylquinolin-2(1H)-one.

Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.

Substitution: Derivatives with different alkyl or aryl groups replacing the ethyl group on the piperazine ring.

Scientific Research Applications

Scientific Research Applications

The applications of 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can be categorized into several key areas:

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic properties, including:

- Anticancer Activity : Research indicates that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds similar to this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Quinoline derivatives are also explored for their antimicrobial activities. The presence of the nitro group in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes, making it a candidate for further studies in antibiotic development .

Neuropharmacology

The piperazine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible uses in treating neurological disorders .

Case Study 1: Anticancer Research

A study published in ACS Omega demonstrated that quinoline-based compounds exhibit significant anticancer activity against human breast cancer cells. The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of quinoline were screened for their antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the quinoline structure could lead to increased potency against resistant strains .

Industrial Applications

In addition to its medicinal uses, this compound can serve as an important intermediate in organic synthesis. Its unique structure allows it to be utilized as a building block for more complex molecules in pharmaceutical development and materials science .

Mechanism of Action

The mechanism of action of 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline core structure may intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

YPC-21817 and Derivatives (): YPC-21817, (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione, shares the 4-ethylpiperazinyl group but differs in core structure (imidazopyridazine vs. quinolinone) and substituents (fluoro-phenyl vs. nitro-phenyl). The ethylpiperazine in both compounds likely improves aqueous solubility compared to bulkier analogs like YPC-21814 (4-decylpiperazinyl), which may hinder membrane permeability .

Key Structural Differences:

| Compound | Core Structure | Position 3 Substituent | Position 4 Substituent |

|---|---|---|---|

| Target Compound | Quinolin-2(1H)-one | Nitro | 4-Ethylpiperazin-1-yl |

| YPC-21817 | Imidazopyridazine | Fluoro-phenyl | 4-Ethylpiperazin-1-yl |

| YPC-21814 | Imidazopyridazine | Fluoro-phenyl | 4-Decylpiperazin-1-yl |

Quinoline-Based Derivatives

Compound 2l (): (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone features a 7-chloroquinoline core and a difluorocyclohexyl group. Unlike the target compound, it lacks a nitro group but includes a chlorine atom, which may increase lipophilicity. The piperazine ring here is unsubstituted, whereas the ethyl group in the target compound could enhance solubility and reduce aggregation in biological systems .

Prulifloxacin (): 1-Ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is a fluoroquinolone antibiotic. Both compounds share a quinoline core and piperazinyl group, but prulifloxacin has a fluoro substituent at position 6 and lacks the nitro group. The ethyl group in prulifloxacin is on the quinoline nitrogen, whereas in the target compound, it is on the piperazine, suggesting divergent pharmacological targets (antibacterial vs. kinase inhibition) .

Substituent Effects on Pharmacokinetics

- Nitro Group (Position 3): The nitro group in the target compound may confer stronger electrophilic character compared to hydroxyl or halogen substituents in analogs like those in (±4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenylquinolin-2(1H)-one). This could influence metabolic stability or reactivity in biological systems .

- Ethylpiperazine vs. Other Piperazinyl Groups: The ethyl substituent balances lipophilicity and steric bulk. Methylpiperazine (YPC-21440) may offer higher solubility but weaker hydrophobic interactions, while pentyl/decyl chains (YPC-21814) could impair absorption due to excessive lipophilicity .

Biological Activity

4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Molecular Formula: C21H24N4O2

Molecular Weight: 364.44 g/mol

IUPAC Name: this compound

The compound features a quinoline core substituted with an ethylpiperazine and a nitro group, which are pivotal for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-chloroquinoline with 4-(4-ethylpiperazin-1-yl)aniline under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures to achieve the desired product purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate signaling pathways associated with various diseases, particularly in cancer and infectious diseases .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Anticancer Activity :

- Antimicrobial Properties :

- Antiparasitic Activity :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | EC50 (nM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 575 | |

| Antimicrobial | Staphylococcus aureus | 150 | |

| Antiparasitic | Trypanosoma brucei | 200 |

Detailed Research Insights

A study focusing on structure–activity relationships (SAR) revealed that modifications on the quinoline ring significantly impact the potency and selectivity of the compound against target cells. For example, substituents at specific positions on the phenyl ring were found to enhance anticancer activity while reducing cytotoxicity towards normal cells .

Another investigation into its pharmacokinetics suggested that the compound possesses favorable absorption characteristics, making it a viable candidate for further development in drug formulation .

Q & A

Q. What are the common synthetic routes for 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Quinolinone Core Formation: Cyclization of substituted anilines with ketones or esters under acidic conditions (e.g., PPA or polyphosphoric acid) to form the quinolin-2(1H)-one scaffold .

- Piperazine Substitution: Nucleophilic substitution at the 4-position of the quinolinone using 4-ethylpiperazine, often mediated by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) .

- Nitration: Direct electrophilic nitration at the 3-position using HNO₃/H₂SO₄, with careful temperature control (0–5°C) to avoid over-nitration .

Characterization of Intermediates:

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for quinolinone, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- ¹H/¹³C-NMR: Assigns regiochemistry (e.g., nitro group deshields adjacent protons) .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | PPA, 120°C, 6 h | 65–75 | |

| Piperazine Substitution | 4-ethylpiperazine, K₂CO₃, DMF, 80°C, 12 h | 50–60 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 70–80 |

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C-NMR: Resolves substituent positions. For example, the nitro group at C3 causes upfield shifts for C4 protons due to electron-withdrawing effects .

- X-ray Crystallography: Definitive for absolute configuration. SHELX programs (e.g., SHELXL) refine structures using high-resolution data, resolving potential disorder in the ethylpiperazine moiety .

- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group) .

Advanced Questions

Q. How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data?

Methodological Answer: Discrepancies often arise from:

- Conformational Flexibility: The ethylpiperazine group may adopt multiple orientations in the crystal lattice, causing disorder. Use Twinning Analysis in SHELXL to model overlapping conformers .

- Electron Density Mismatches: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data. Adjust computational parameters (e.g., solvent effects) to align torsion angles .

Case Study:

In a related quinolinone derivative, twinning was resolved using the HKLF5 format in SHELXL, improving the R-factor from 0.12 to 0.05 .

Q. What strategies optimize synthetic yield when side reactions (e.g., di-nitration) occur during nitration?

Methodological Answer:

- Controlled Nitration: Use diluted HNO₃ (≤70%) and short reaction times (<2 h) at 0°C to minimize di-nitration .

- Protection/Deprotection: Temporarily protect reactive sites (e.g., piperazine NH) with Boc groups, later removed under acidic conditions .

- Chromatographic Separation: Employ flash chromatography (silica gel, EtOAc/hexane gradient) to isolate the mono-nitro product from di-nitrated byproducts .

Q. Table 2: Nitration Optimization

| Condition | Di-nitration Byproduct (%) | Yield (%) |

|---|---|---|

| HNO₃ (70%), 0°C, 1 h | <5 | 75 |

| HNO₃ (90%), 25°C, 3 h | 25 | 50 |

Q. How can crystallographic disorder in the ethylpiperazine moiety be addressed during refinement?

Methodological Answer:

- Multi-Component Modeling: Split the ethylpiperazine group into two or more conformers with occupancy factors summing to 1.0 using SHELXL .

- Restraints: Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths and angles for disordered regions .

- Validation Tools: Use PLATON’s ADDSYM to check for missed symmetry that might explain disorder .

Q. What computational methods predict the compound’s reactivity in downstream functionalization (e.g., reduction of nitro group)?

Methodological Answer:

- DFT Calculations: Calculate Fukui indices (e.g., using Gaussian 09) to identify nucleophilic/electrophilic sites. The nitro group’s LUMO suggests susceptibility to reduction .

- Solvent Modeling: Simulate reaction pathways in polar solvents (e.g., DMF) using COSMO-RS to predict reduction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.